[(7-chloro-1H-1,3-benzodiazol-2-yl)methyl](2-methoxyethyl)amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is a chemical compound that belongs to the class of benzodiazoles. Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring. This particular compound is characterized by the presence of a chloro substituent at the 7th position of the benzodiazole ring and a methoxyethylamine group attached to the 2nd position. The dihydrochloride form indicates that the compound is present as a salt with two molecules of hydrochloric acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Alkylation: The alkylation of the benzodiazole core with 2-methoxyethylamine can be carried out using alkylating agents like methyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamine group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the chloro substituent, potentially converting it to a hydrogen atom or other functional groups.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dechlorinated products or other reduced derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infections.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine
- (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine
- (7-chloro-1H-1,3-benzodiazol-2-yl)methylamine
Uniqueness
(7-chloro-1H-1,3-benzodiazol-2-yl)methylamine dihydrochloride is unique due to the presence of the methoxyethylamine group, which imparts distinct chemical and biological properties compared to its analogs. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for research and development.
Properties
CAS No. |
2763759-73-3 |
---|---|
Molecular Formula |
C11H16Cl3N3O |
Molecular Weight |
312.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.